1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.: 799258-83-6
VCID: VC4935549
InChI: InChI=1S/C16H19NO3S/c1-2-20-15-9-10-16(14-8-4-3-7-13(14)15)21(18,19)17-11-5-6-12-17/h3-4,7-10H,2,5-6,11-12H2,1H3
SMILES: CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCC3
Molecular Formula: C16H19NO3S
Molecular Weight: 305.39

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine

CAS No.: 799258-83-6

Cat. No.: VC4935549

Molecular Formula: C16H19NO3S

Molecular Weight: 305.39

* For research use only. Not for human or veterinary use.

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine - 799258-83-6

Specification

CAS No. 799258-83-6
Molecular Formula C16H19NO3S
Molecular Weight 305.39
IUPAC Name 1-(4-ethoxynaphthalen-1-yl)sulfonylpyrrolidine
Standard InChI InChI=1S/C16H19NO3S/c1-2-20-15-9-10-16(14-8-4-3-7-13(14)15)21(18,19)17-11-5-6-12-17/h3-4,7-10H,2,5-6,11-12H2,1H3
Standard InChI Key STPPVLJYISWABN-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCC3

Introduction

Synthesis

The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine typically involves:

  • Sulfonation Reaction:

    • A sulfonyl chloride derivative of 4-ethoxynaphthalene (e.g., 4-ethoxynaphthalene-1-sulfonyl chloride) is prepared using chlorosulfonic acid or similar reagents.

  • Nucleophilic Substitution:

    • The sulfonyl chloride reacts with pyrrolidine in the presence of a base (e.g., triethylamine) to form the desired product.

Reaction Scheme:

C10H7OEt-SO2Cl+C4H9NC16H17NO3S+HCl\text{C}_{10}\text{H}_7\text{OEt-SO}_2\text{Cl} + \text{C}_4\text{H}_9\text{N} \rightarrow \text{C}_{16}\text{H}_{17}\text{NO}_3\text{S} + HCl

This method ensures high yields and purity when conducted under controlled conditions.

Pharmaceutical Research

Sulfonamide derivatives like this compound are widely studied for their biological activities. While specific data on 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine is limited, related compounds have shown:

  • Anti-inflammatory properties: Sulfonamides often inhibit enzymes like cyclooxygenases.

  • Antimicrobial activity: Many sulfonamides disrupt bacterial folate synthesis.

Chemical Probes

The compound's dual hydrophilic-hydrophobic nature makes it suitable for studying protein-ligand interactions, particularly with enzymes containing hydrophobic active sites.

Analytical Techniques:

To confirm its identity and purity, the following methods are commonly employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^{13}C) NMR spectra provide insights into the chemical environment of atoms.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects characteristic vibrations for sulfonyl (SO2SO_2) and ether groups.

  • X-Ray Crystallography:

    • Determines three-dimensional molecular structure if crystalline samples are available.

Biological Activity and Toxicity

While specific studies on this compound are unavailable, general trends for sulfonamide derivatives include:

  • Low toxicity at therapeutic doses.

  • Potential side effects related to hypersensitivity reactions in humans.

Further research is needed to evaluate its pharmacokinetics, bioavailability, and safety profiles.

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